molecular formula C11H9NO3 B8056754 Methyl 3-hydroxyquinoline-2-carboxylate

Methyl 3-hydroxyquinoline-2-carboxylate

Cat. No.: B8056754
M. Wt: 203.19 g/mol
InChI Key: UUWVRYCGVIPOFC-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a hydroxyl group at the third position and a carboxylate ester group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an ester in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of laboratory-scale methods. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline-2,3-dicarboxylate derivatives.

    Reduction: Reduction of the compound can lead to the formation of quinoline-2-carboxylate derivatives with altered functional groups.

    Substitution: The hydroxyl group at the third position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Quinoline-2,3-dicarboxylate derivatives.

    Reduction: Quinoline-2-carboxylate derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxyquinoline-2-carboxylate has a broad range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of methyl 3-hydroxyquinoline-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups allow it to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. This interaction can lead to changes in cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Methyl 3-hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives such as:

    Quinoline-2-carboxylate: Lacks the hydroxyl group, leading to different reactivity and biological activity.

    3-Hydroxyquinoline: Lacks the carboxylate ester group, affecting its solubility and interaction with biological targets.

    8-Hydroxyquinoline: Has the hydroxyl group at a different position, resulting in distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-hydroxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)10-9(13)6-7-4-2-3-5-8(7)12-10/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWVRYCGVIPOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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